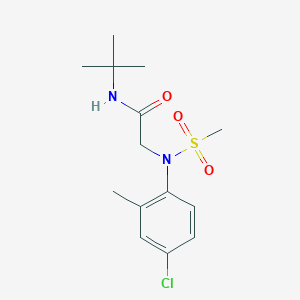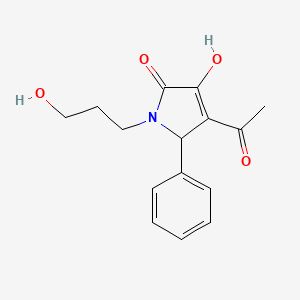![molecular formula C28H23N5O3S B5204592 4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide](/img/structure/B5204592.png)
4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide, commonly known as PSB-0739, is a novel small molecule that has gained significant attention in recent years. PSB-0739 is a potent and selective antagonist of the human sphingosine-1-phosphate receptor 1 (S1P1), which plays a crucial role in a wide range of physiological processes, including immune cell trafficking, vascular development, and neurological function.
作用机制
The 4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide receptor is a G protein-coupled receptor that binds to sphingosine-1-phosphate (S1P), a bioactive lipid that is involved in a wide range of physiological processes. Activation of the 4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide receptor by S1P leads to the migration of immune cells and the maintenance of vascular integrity. PSB-0739 acts as a selective antagonist of the 4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide receptor, preventing the binding of S1P and inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
PSB-0739 has been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases. In a mouse model of multiple sclerosis, PSB-0739 was found to reduce the infiltration of immune cells into the central nervous system, leading to a reduction in disease severity. In addition, PSB-0739 has been shown to reduce the severity of arthritis in a rat model of rheumatoid arthritis. PSB-0739 has also been shown to have potential therapeutic effects in cancer, as the 4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide receptor is involved in tumor angiogenesis and metastasis.
实验室实验的优点和局限性
One of the main advantages of PSB-0739 is its selectivity for the 4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide receptor, which reduces the risk of off-target effects. PSB-0739 has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, PSB-0739 has some limitations for lab experiments, including its high cost and limited availability. In addition, the use of PSB-0739 in animal models may not fully reflect its effects in humans, and further studies are needed to determine its safety and efficacy in humans.
未来方向
For PSB-0739 research include the development of more potent and selective 4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide receptor antagonists, the investigation of its potential use in other diseases, and the determination of its safety and efficacy in clinical trials. In addition, the use of PSB-0739 in combination with other drugs may enhance its therapeutic effects and reduce its potential side effects.
合成方法
PSB-0739 was first synthesized by a team of researchers at Pfizer in 2009. The synthesis of PSB-0739 involves a series of chemical reactions, including the condensation of 4-(4-amino-phenyl)-1-phthalazin-1-ylamine with 4-chloro-3-nitrobenzenesulfonamide, followed by reduction of the nitro group and subsequent coupling with N-phenylbenzamide. The final product is obtained through purification by column chromatography.
科学研究应用
PSB-0739 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and cardiovascular diseases. The 4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide receptor is known to play a crucial role in immune cell trafficking, and its blockade can prevent the migration of immune cells to sites of inflammation, reducing tissue damage and inflammation. PSB-0739 has been shown to be effective in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis in animal models.
属性
IUPAC Name |
4-[[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N5O3S/c1-18-11-12-20(17-25(18)37(29,35)36)26-23-9-5-6-10-24(23)27(33-32-26)30-22-15-13-19(14-16-22)28(34)31-21-7-3-2-4-8-21/h2-17H,1H3,(H,30,33)(H,31,34)(H2,29,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKQFLONXRCIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino}-N-phenylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5204510.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5204513.png)
![8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5204522.png)

![2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5204538.png)

![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5204545.png)






